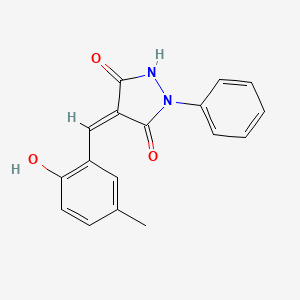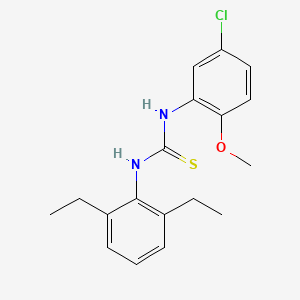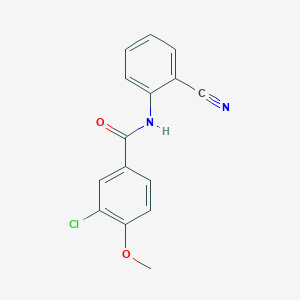
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide, also known as CCMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways and processes. In cancer cells, this compound has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of cyclins. This compound has also been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In the nervous system, this compound has been shown to modulate neurotransmitter release by inhibiting the activity of voltage-gated calcium channels (VGCCs) and reducing the influx of calcium ions into neurons.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. In animal models, this compound has been shown to reduce tumor growth and improve survival rates. In the nervous system, this compound has been shown to modulate neurotransmitter release and protect neurons from oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for cancer cells and neurons, which makes it a promising drug candidate for the treatment of cancer and neurological disorders. Another advantage is its relatively simple synthesis method, which allows for easy production and purification. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity and side effects, which require careful evaluation and monitoring.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells and neurons. Another direction is to optimize its pharmacokinetic properties and develop more effective formulations for in vivo administration. Additionally, this compound could be explored for its potential applications in other fields, such as materials science and catalysis.
Métodos De Síntesis
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide can be synthesized through a multi-step reaction involving several chemical reagents. The synthesis begins with the reaction between 3-chloro-4-methoxybenzoyl chloride and 2-cyanophenylamine, which forms this compound. The purity of the synthesized this compound can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, cancer research, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
Propiedades
IUPAC Name |
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-14-7-6-10(8-12(14)16)15(19)18-13-5-3-2-4-11(13)9-17/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUAMTOFPJUUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
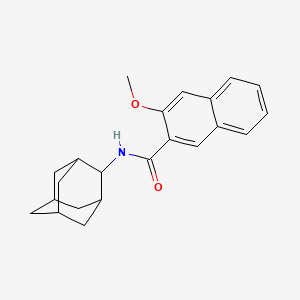
![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)
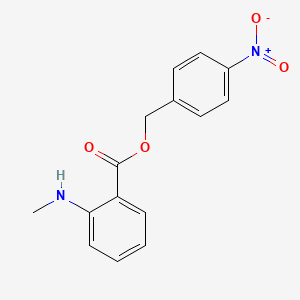
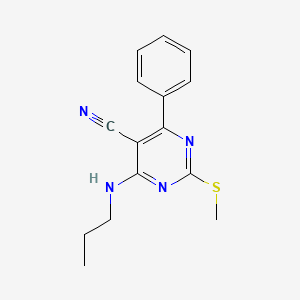
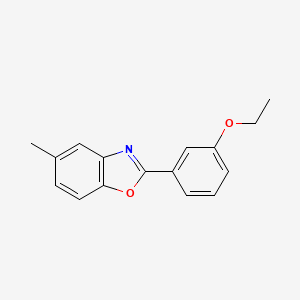
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
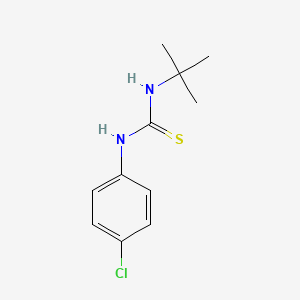
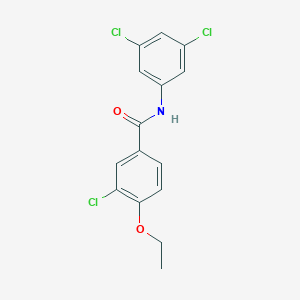
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
